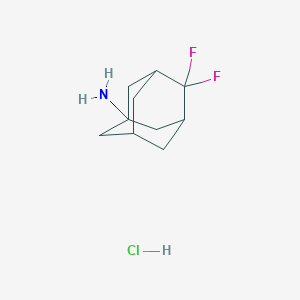
4,4-Difluoroadamantan-1-amine hydrochloride
Übersicht
Beschreibung
4,4-Difluoroadamantan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15F2N·HCl. It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and high stability. The compound is characterized by the presence of two fluorine atoms and an amine group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 4,4-Difluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the fluorination of adamantane to introduce fluorine atoms at specific positions, followed by amination to attach the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often employ advanced techniques such as catalytic hydrogenation and halogen exchange reactions to achieve high yields and purity. Reaction conditions are carefully controlled to ensure the selective introduction of functional groups without compromising the integrity of the adamantane core .
Analyse Chemischer Reaktionen
4,4-Difluoroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Major products formed from these reactions include fluorinated derivatives, amine-substituted compounds, and various intermediates useful in further chemical syntheses .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroadamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, owing to its high stability and unique chemical properties
Wirkmechanismus
The mechanism of action of 4,4-Difluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoroadamantan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core. Similar compounds include:
1-Aminoadamantane: Lacks fluorine atoms, resulting in different chemical and biological properties.
4-Fluoroadamantan-1-amine: Contains only one fluorine atom, leading to reduced stability and reactivity compared to the difluorinated derivative.
4,4-Dichloroadamantan-1-amine:
Eigenschaften
IUPAC Name |
4,4-difluoroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N.ClH/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7;/h6-8H,1-5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTHHQBQISPVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















